molecular formula C14H20N6O B12155245 N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12155245
M. Wt: 288.35 g/mol
InChI Key: PBFCEHOLPKVDKO-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and an isopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Triazolopyridazine Moiety: This step involves the formation of the triazolopyridazine ring system through a cyclization reaction of a hydrazine derivative with a suitable nitrile or ester.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide and a suitable base.

    Coupling of the Piperidine and Triazolopyridazine Rings: The final step involves coupling the piperidine ring with the triazolopyridazine moiety through an amide bond formation using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit a particular enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, triazolopyridazine moiety, and isopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

N-propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H20N6O/c1-10(2)16-14(21)11-5-7-19(8-6-11)13-4-3-12-17-15-9-20(12)18-13/h3-4,9-11H,5-8H2,1-2H3,(H,16,21)

InChI Key

PBFCEHOLPKVDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NN3C=NN=C3C=C2

Origin of Product

United States

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